2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
The compound 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a tetrahydropyridine derivative featuring a cyano group at position 3, a 4-fluorophenyl substituent at position 4, and a sulfanyl-linked acetamide moiety at position 2. The structural complexity of this compound, including its electron-withdrawing cyano group and fluorinated aromatic ring, suggests tailored electronic and steric properties that influence its reactivity and biological interactions.
Properties
IUPAC Name |
2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-9-3-1-8(2-4-9)10-5-13(20)18-14(11(10)6-16)21-7-12(17)19/h1-4,10H,5,7H2,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABHHKCCEPVPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with malononitrile to form 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield 3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine. Finally, the sulfanyl group is introduced through a nucleophilic substitution reaction with thiourea, followed by acetylation to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or sulfanyl groups using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or pyridines.
Scientific Research Applications
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on core structure; †Predicted using ChemSpider data; ‡Inferred from N-phenyl substitution.
Key Observations:
- Solubility : Unsubstituted acetamide (NH₂) in the target compound and ’s analog improves aqueous solubility relative to N-aryl variants (e.g., and ) .
- Steric Impact : Bulkier substituents (e.g., 4-methylphenyl in BI81765) may hinder target engagement but improve metabolic stability .
Pharmacokinetic Considerations
Biological Activity
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential pharmacological applications. Its unique structural features include a cyano group, a fluorophenyl moiety, and a tetrahydropyridinyl structure, which may contribute to its biological activity. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets through enzyme inhibition or receptor modulation. The presence of the cyano and fluorophenyl groups may enhance binding affinity to various biological receptors or enzymes.
Antitumor Activity
Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit key pathways involved in tumor growth and proliferation. The potential antitumor activity of this compound warrants further exploration in preclinical models.
Antimicrobial Properties
Compounds with similar structures have demonstrated notable antimicrobial activities against various pathogens. This includes effectiveness against both bacterial and fungal strains. The sulfanyl group in the compound may play a crucial role in enhancing its antimicrobial efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented in several studies. These compounds often modulate inflammatory pathways and cytokine production. Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory effects.
Case Studies and Research Findings
A systematic review of literature reveals various studies that have explored the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
